1-Chloro-1-(2-ethyl-5-methoxyphenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-ethyl-5-methoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, an ethyl group, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-ethyl-5-methoxyphenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reagents and control the reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for the production of larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-ethyl-5-methoxyphenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-Chloro-1-(2-ethyl-5-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-ethyl-5-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(2-methyl-5-methoxyphenyl)propan-2-one
- 1-Chloro-1-(2-ethyl-4-methoxyphenyl)propan-2-one
- 1-Chloro-1-(2-ethyl-5-ethoxyphenyl)propan-2-one
Uniqueness
1-Chloro-1-(2-ethyl-5-methoxyphenyl)propan-2-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both an ethyl and a methoxy group on the phenyl ring can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H15ClO2 |
---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-chloro-1-(2-ethyl-5-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C12H15ClO2/c1-4-9-5-6-10(15-3)7-11(9)12(13)8(2)14/h5-7,12H,4H2,1-3H3 |
InChI Key |
KMRYPNQJSGNCBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC)C(C(=O)C)Cl |
Origin of Product |
United States |
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